molecular formula C32H72N2O4Ru B3175972 Tetrabutylammonium perruthenate CAS No. 96317-72-5

Tetrabutylammonium perruthenate

Cat. No.: B3175972
CAS No.: 96317-72-5
M. Wt: 650 g/mol
InChI Key: XOKNWABDTLDBRC-UHFFFAOYSA-N
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Description

Tetrabutylammonium perruthenate is a chemical compound known for its role as a mild oxidant. It is particularly effective in the oxidation of alcohols to aldehydes and ketones. This compound is a salt formed from tetrabutylammonium cations and perruthenate anions, and it is often used in organic synthesis due to its stability and efficiency .

Scientific Research Applications

Tetrabutylammonium perruthenate has a wide range of applications in scientific research:

Safety and Hazards

Tetrabutylammonium perruthenate is considered hazardous. It may intensify fire due to its oxidizing properties. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, and clothing, and should not be ingested or inhaled .

Future Directions

While there is ongoing research into the properties and uses of Tetrabutylammonium perruthenate, specific future directions are not clearly defined in the literature .

Mechanism of Action

Target of Action

Tetrabutylammonium perruthenate (TBAP) primarily targets alcohols . It acts as a mild oxidant for the high yield conversion of primary alcohols to aldehydes and secondary alcohols to ketones . Alcohols are organic compounds that contain a hydroxyl (-OH) group. They play a crucial role in many biochemical processes and are often used in the synthesis of various organic compounds.

Mode of Action

TBAP interacts with its targets (alcohols) through an oxidation process . In this process, TBAP acts as a catalytic oxidant, facilitating the conversion of primary alcohols to aldehydes and secondary alcohols to ketones . This interaction results in the removal of hydrogen atoms from the alcohol molecules, leading to the formation of new compounds (aldehydes or ketones).

Biochemical Pathways

The oxidation of alcohols by TBAP affects the metabolic pathways involving these compounds . When primary alcohols are converted to aldehydes and secondary alcohols to ketones, it alters the subsequent reactions in these pathways. The downstream effects include changes in the synthesis of other organic compounds that rely on these alcohols, aldehydes, or ketones as precursors.

Result of Action

The molecular effect of TBAP’s action is the transformation of alcohols into aldehydes or ketones . This transformation is a result of the oxidation process facilitated by TBAP. On a cellular level, if this process were to occur within a biological system, it could potentially affect the function of cells by altering the concentrations of certain metabolites.

Action Environment

The efficacy and stability of TBAP can be influenced by environmental factors such as the solvent used . For instance, the rate of complex formation and its dissociation in different solvents can vary . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium perruthenate can be synthesized by reacting hydrated ruthenium trichloride with potassium hydroxide and potassium nitrate in a nickel crucible. The resulting mixture is then leached with water, and the deep red solution is cooled in an ice bath . The preparation involves the following steps:

  • Hydrated ruthenium trichloride (1.0 g, 3.8 mmol) is fused with potassium hydroxide (3.0 g, 53.5 mmol) and potassium nitrate (1.0 g, 10 mmol).
  • The cooled melt is leached with water (20 cm³), and the deep red solution is centrifuged and cooled in an ice bath.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium perruthenate primarily undergoes oxidation reactions. It is used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively . The compound functions as a mild catalytic oxidant, making it suitable for sensitive substrates.

Common Reagents and Conditions

Common reagents used with this compound include N-methylmorpholine N-oxide, which acts as a co-oxidant. The reactions are typically carried out under mild conditions, often at room temperature, to prevent over-oxidation and degradation of sensitive functional groups .

Major Products Formed

The major products formed from reactions involving this compound are aldehydes and ketones. These products are obtained in high yields, making the compound an efficient and reliable oxidant for organic synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

dioxido(dioxo)ruthenium;tetrabutylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.4O.Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h2*5-16H2,1-4H3;;;;;/q2*+1;;;2*-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKNWABDTLDBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-][Ru](=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H72N2O4Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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